Antibacterial agent 219

Beschreibung

Eigenschaften

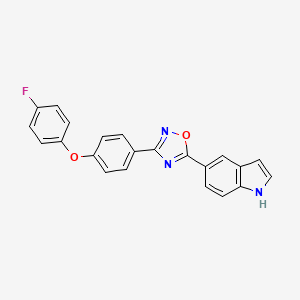

IUPAC Name |

3-[4-(4-fluorophenoxy)phenyl]-5-(1H-indol-5-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FN3O2/c23-17-4-8-19(9-5-17)27-18-6-1-14(2-7-18)21-25-22(28-26-21)16-3-10-20-15(13-16)11-12-24-20/h1-13,24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMUZZUGHRTIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)NC=C4)OC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CAY10742 beinhaltet die Bildung eines Oxadiazolrings, der ein häufiges Motiv in vielen Antibiotika istDie Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) und Dimethylsulfoxid (DMSO), wobei die Temperaturen sorgfältig kontrolliert werden, um die korrekte Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von CAY10742 würde wahrscheinlich ähnliche Synthesewege, jedoch in größerem Maßstab, verfolgen. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung der Ausbeute und Reinheit sowie die Implementierung strenger Qualitätskontrollmaßnahmen zur Gewährleistung der Konsistenz zwischen den Chargen beinhalten. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen könnte die Effizienz und Skalierbarkeit des Produktionsprozesses weiter verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CAY10742 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxadiazolring oder andere funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Fluorphenoxyphenylgruppe, um verschiedene Analoga zu bilden

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie DMF und DMSO .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von CAY10742. Diese Derivate können unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen, was sie für weitere Forschung und Entwicklung nützlich macht .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit potent anticancer properties. For instance, a study demonstrated that certain oxadiazole derivatives could inhibit human carbonic anhydrases (hCA) associated with cancer progression. Compounds showed selective inhibition at nanomolar concentrations, suggesting potential for targeted cancer therapies .

| Compound | Activity (IC50) | Target |

|---|---|---|

| 16a | 89 pM (hCA IX) | Cancer |

| 16b | 0.75 nM (hCA II) | Cancer |

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of this compound. In vitro studies have shown that it may modulate neurotransmitter release by interacting with benzodiazepine receptors, which could lead to new treatments for epilepsy .

Material Science

The unique structure of 5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole makes it a candidate for developing new materials with specific electronic or optical properties. Its application in organic electronics and photonic devices is being explored due to its favorable electronic characteristics.

Biological Research

This compound's interaction with various biological targets has made it a subject of interest in several studies:

Enzyme Interaction Studies

The compound has been utilized in studies to understand its interaction with enzymes and receptors. For example, its ability to inhibit specific enzymes involved in metabolic pathways can provide insights into drug design and development .

Antimicrobial Properties

Research has shown that oxadiazole derivatives possess antimicrobial properties against various pathogens. The compound was tested against different bacterial strains, yielding promising results that suggest potential applications in treating infections .

Case Study 1: Anticancer Compound Development

A study on the synthesis of oxadiazole derivatives highlighted the effectiveness of certain compounds against pancreatic cancer cell lines (PANC-1). The derivatives showed significant cytotoxicity, indicating their potential as lead compounds for further development .

Case Study 2: Anticonvulsant Efficacy

In a controlled study, the anticonvulsant activity of the compound was evaluated using animal models. Results indicated a marked reduction in seizure frequency compared to control groups, supporting its potential use in epilepsy treatment .

Wirkmechanismus

CAY10742 exerts its effects by targeting bacterial cell wall synthesis. It binds to specific proteins involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall. This binding inhibits the cross-linking of peptidoglycan strands, leading to the weakening of the cell wall and ultimately causing bacterial cell death. The compound’s efficacy against resistant strains is due to its ability to bind to these proteins even in the presence of mutations that confer resistance to other antibiotics .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their biological/pharmacological properties:

Key Comparisons

Substituent Effects on Bioactivity The 4-fluorophenoxy group in the target compound provides moderate electron-withdrawing effects, balancing lipophilicity and metabolic stability. Phenolic -OH groups (e.g., in compound 2, ) improve solubility but may limit blood-brain barrier penetration compared to the target compound’s indole moiety .

Receptor Binding The indole group in the target compound and L694247 () facilitates interactions with hydrophobic pockets in proteins. However, L694247’s methylsulfonamide substituent confers higher serotonin receptor affinity (Ki < 10 nM vs. 5-HT1B/1D), suggesting that sulfonamide groups outperform fluorophenoxy in receptor targeting .

Synthetic Routes

- Coupling of 4-(4-fluorophenoxy)benzamide with 5-(1H-indol-5-yl)-1,2,4-oxadiazole intermediates.

- Use of EDC·HCl/HOBt for amide bond formation .

Melting Points: Fluorinated compounds (e.g., target compound) typically exhibit higher melting points (e.g., 184–206°C in ) due to enhanced crystallinity .

Biologische Aktivität

5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole, also known as CAY10742, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C21H14FN3O2

- Molecular Weight : 373.35 g/mol

- CAS Number : 1136832-67-1

Biological Activities

Research indicates that CAY10742 exhibits a wide range of biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

CAY10742 has demonstrated significant activity against various Gram-positive bacteria, including:

- Staphylococcus aureus

- Staphylococcus epidermidis

- Enterococcus faecalis

The compound has been noted for its effectiveness against methicillin-resistant strains (MRSA) and other antibiotic-resistant bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains suggest potent antibacterial properties, with values often in the low microgram per milliliter range .

Anticancer Activity

The compound has also shown promising results in anticancer studies. It was evaluated against several human tumor cell lines, revealing the following:

- IC50 Values :

The biological activities of CAY10742 can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound inhibits various enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer cell proliferation and survival.

- Disruption of Bacterial Cell Wall Synthesis : Its antibacterial properties stem from the disruption of peptidoglycan synthesis in bacterial cell walls.

- Induction of Apoptosis in Cancer Cells : CAY10742 triggers apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have highlighted the efficacy of CAY10742:

- Study on Antimicrobial Efficacy :

- Anticancer Research :

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.5 µg/mL |

| Enterococcus faecalis | <1 µg/mL | |

| Anticancer | Human Colon Adenocarcinoma (HT-29) | 2.76 µM |

| Renal Cancer (RXF 486) | 1.143 µM | |

| Ovarian Cancer (OVXF 899) | 9.27 µM |

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in biological assays involving this compound?

- Methodology : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply ANOVA for inter-group comparisons and assess reproducibility via coefficient of variation (CV). For outliers, re-test in triplicate and validate with orthogonal assays .

Q. How can researchers reconcile conflicting bioactivity results across different cell lines?

- Methodology : Investigate cell-specific factors (e.g., metabolic enzyme expression, membrane permeability) using siRNA knockdown or chemical inhibitors. Cross-reference with transcriptomic data (RNA-seq) to identify resistance mechanisms .

Experimental Design & Optimization

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

- Methodology : Use Caco-2 cell monolayers for permeability studies and liver microsomes for metabolic stability. Quantify plasma protein binding via equilibrium dialysis. Compare results with in silico ADMET predictions (SwissADME) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.